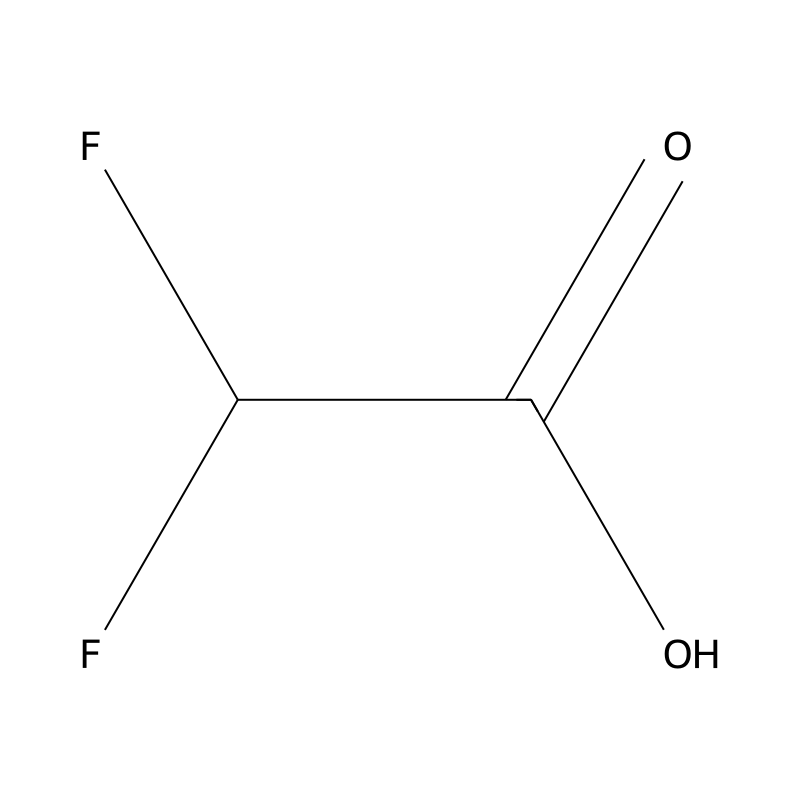

Difluoroacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ion-Pairing Agent for Peptide Analysis

In LC-UV/MS analysis of peptides, DFA acts as an ion-pairing agent, improving the separation efficiency and peak shape of peptide analytes in the chromatogram when compared to formic acid, another commonly used modifier []. This advantage stems from the ability of DFA to form ionic pairs with peptides, influencing their interaction with the stationary phase in the LC column and consequently affecting their retention time.

Mobile Phase Modifier for Protein Analysis

DFA also serves as a mobile phase modifier for LC-UV/MS analysis of proteins. Traditionally, trifluoroacetic acid (TFA) was used for this purpose due to its effectiveness in protein retention and peak shape in UV detection. However, TFA can suppress ionization in mass spectrometry, reducing sensitivity []. DFA offers a compromise, providing better separation efficiency than formic acid while demonstrating improved compatibility with MS compared to TFA []. This makes DFA a valuable alternative for researchers seeking optimal performance in both UV and MS detection of proteins within the same LC-MS workflow.

Difluoroacetic acid is a chemical compound with the molecular formula CHF₂COOH. It is classified as a dihalogenocarboxylic acid and is structurally analogous to acetic acid, with two hydrogen atoms on the alpha carbon replaced by fluorine atoms. This substitution imparts unique chemical properties, making difluoroacetic acid a compound of interest in various

Difluoroacetic acid is a toxic and corrosive compound. It can cause severe irritation and burns upon contact with skin and eyes. Inhalation can irritate the respiratory tract and potentially lead to pulmonary edema. Due to its strong acidity, ingestion can cause severe internal injuries.

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling difluoroacetic acid.

- Work in a well-ventilated fume hood.

- Handle the compound with care to avoid contact.

- Store the acid in a properly labeled container in a cool and dry place.

- Dispose of waste according to local regulations.

- Hydrolysis: It readily hydrolyzes when exposed to moist air, producing various products including N,N-dimethylamide of difluoroacetic acid .

- C-H Difluoromethylation: The compound acts as a direct C-H difluoromethylating reagent, facilitating the introduction of difluoromethyl groups into organic molecules .

- Transesterification: Difluoroacetic acid can be synthesized through transesterification reactions involving difluoroacetic acid esters and aliphatic carboxylic acids, often yielding high purity products .

Difluoroacetic acid exhibits significant biological activity, particularly in the context of its metabolic effects. It has been studied for its potential role in inhibiting certain metabolic pathways in organisms, particularly those involving the citric acid cycle. This inhibition can lead to altered energy metabolism, which may have implications for cancer treatment and metabolic disorders. Its ability to influence cellular processes makes it a candidate for further pharmacological studies .

Several methods exist for synthesizing difluoroacetic acid:

- Transesterification: A common method involves reacting a difluoroacetic acid ester with an aliphatic carboxylic acid. This reaction can be performed under mild conditions, typically at ambient temperatures, and can achieve yields greater than 95% .

- Direct Fluorination: Another approach includes the fluorination of acetic acid or its derivatives using fluorinating agents, although this method may require more stringent conditions and safety measures due to the reactivity of fluorine.

- Hydrolysis of Esters: Difluoroacetic acid can also be produced through hydrolysis of its esters in the presence of water or alcohols.

Difluoroacetic acid finds applications across various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways.

- Agriculture: The compound has potential uses in agrochemicals where fluorinated compounds are sought for their unique properties.

- Chemical Synthesis: As a reagent, it facilitates the introduction of difluoromethyl groups into organic compounds, enhancing their biological activity or altering their physical properties .

Research into the interactions of difluoroacetic acid with biological systems has revealed its potential effects on metabolic pathways. Studies indicate that it may inhibit enzymes involved in the citric acid cycle, which could lead to altered energy production in cells. This property is being explored for therapeutic applications in cancer treatment and metabolic disorders . Additionally, its interactions with various biomolecules are under investigation to better understand its pharmacological potential.

Difluoroacetic acid shares structural similarities with several other fluorinated carboxylic acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetic Acid | C₂H₄O₂ | No fluorine substitution; common organic solvent |

| Trifluoroacetic Acid | C₂H₃F₃O₂ | Contains three fluorine atoms; stronger acidity |

| Monofluoroacetic Acid | C₂H₃FO₂ | One fluorine atom; less acidic than difluoroacetic acid |

| Pentafluoropropionic Acid | C₃F₅O₂ | Five fluorine atoms; used in specialized chemical synthesis |

Difluoroacetic acid's unique structure allows it to serve as an effective reagent for specific reactions while also influencing biological systems differently than its analogs.

XLogP3

Boiling Point

Melting Point

UNII

Related CAS

383-88-0 (silver(+1) salt)

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive